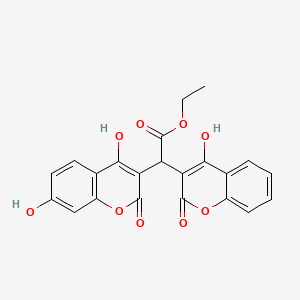

7-Hydroxyethyl biscoumacetate

Beschreibung

7-Hydroxyethyl biscoumacetate is the primary active metabolite of ethyl biscoumacetate, a semi-synthetic coumarin derivative with anticoagulant properties. Ethyl biscoumacetate (also known as neodicumarinum or tromexan) acts as a vitamin K antagonist, inhibiting hepatic synthesis of coagulation factors II, VII, IX, and X by blocking vitamin K epoxide reductase . Its metabolite, this compound, exhibits prolonged elimination (half-life: 2.03 hours) compared to the parent compound (half-life: 0.66 hours), contributing to cumulative anticoagulant effects .

Eigenschaften

CAS-Nummer |

112222-66-9 |

|---|---|

Molekularformel |

C22H16O9 |

Molekulargewicht |

424.361 |

IUPAC-Name |

ethyl 2-(4,7-dihydroxy-2-oxochromen-3-yl)-2-(4-hydroxy-2-oxochromen-3-yl)acetate |

InChI |

InChI=1S/C22H16O9/c1-2-29-20(26)15(16-18(24)11-5-3-4-6-13(11)30-21(16)27)17-19(25)12-8-7-10(23)9-14(12)31-22(17)28/h3-9,15,23-25H,2H2,1H3 |

InChI-Schlüssel |

HOQKQBQANVGWAZ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C1=C(C2=C(C=C(C=C2)O)OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O |

Synonyme |

7-hydroxyethyl biscoumacetate |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Coumarin Compounds

Structural and Pharmacokinetic Comparisons

Key Observations :

- Faster Metabolism : Ethyl biscoumacetate and its metabolite exhibit significantly shorter half-lives than warfarin or dicumarol, necessitating more frequent dosing .

- Bioavailability : Ethyl biscoumacetate is absorbed rapidly (peak plasma concentration in 1–4 hours) compared to dicumarol, which has erratic absorption .

Pharmacodynamic and Clinical Profiles

Anticoagulant Efficacy

- Ethyl biscoumacetate vs. Warfarin : Ethyl biscoumacetate was historically preferred for its fewer side effects (e.g., lower hemorrhage risk) . However, it was withdrawn from markets due to severe bleeding complications in some patients, as seen in COVID-19 trials targeting SARS-CoV-2 M-pro .

- Interaction with Hormones : Ethyl biscoumacetate’s anticoagulant activity is antagonized by ACTH and cortisone, requiring dose adjustments in thrombophlebitis patients .

Toxicity

- Bleeding Risk : Ethyl biscoumacetate’s narrow therapeutic index led to withdrawal, contrasting with warfarin’s established monitoring protocols .

Q & A

Q. What experimental methods are used to determine the anticoagulant activity of ethyl biscoumacetate, and how do they compare to other coumarin derivatives?

Answer: Thromboelastometry and plasma prothrombin activity assays are standard methods. For example, thromboelastometry measures coagulation parameters (e.g., clotting time, clot strength) in whole blood, as demonstrated in comparative studies with dicoumarol and nicoumalone . Ethyl biscoumacetate exhibits faster onset but shorter duration of hypoprothrombinemic action compared to dicoumarol, requiring frequent monitoring of prothrombin time in animal models (e.g., rabbit tests) to balance efficacy and safety .

Q. How is ethyl biscoumacetate synthesized, and what are critical purity considerations for preclinical studies?

Answer: Ethyl biscoumacetate is synthesized via condensation of 4-hydroxycoumarin with ethyl glyoxylate under acidic conditions. Key purity metrics include residual solvent analysis (e.g., ethanol) and structural validation via NMR and mass spectrometry. Impurities in the esterification process can alter anticoagulant potency, necessitating strict control of reaction stoichiometry and temperature .

Q. What in vitro assays are recommended for screening drug-drug interactions involving ethyl biscoumacetate?

Answer: Use cytochrome P450 inhibition/induction assays (e.g., CYP2C9, CYP3A4) due to its metabolic pathway. Plasma protein binding studies (e.g., equilibrium dialysis) are critical, as ethyl biscoumacetate is highly protein-bound (>95%), which influences free drug concentration and interactions with hormones like ACTH .

Advanced Research Questions

Q. How can researchers resolve contradictory data on ethyl biscoumacetate’s interaction with corticosteroids like ACTH?

Answer: Contradictory reports on ACTH’s antagonistic effects (e.g., increased prothrombin activity) require dose-response studies in controlled settings. For example, in thrombophlebitis patients, co-administration of ACTH and ethyl biscoumacetate led to a 30–50% increase in dosage requirements. Methodologically, use longitudinal plasma prothrombin activity monitoring with time-series analysis to distinguish hormonal interference from pharmacokinetic variability .

Q. What experimental design principles apply when comparing ethyl biscoumacetate to newer anticoagulants in preclinical models?

Answer: Employ a crossover design in animal models (e.g., rabbits) to minimize inter-subject variability. Key parameters include:

Q. How should clinical case studies with conflicting outcomes (e.g., adverse gastrointestinal effects) be analyzed methodologically?

Answer: Apply causal inference frameworks like the Naranjo Adverse Drug Reaction Probability Scale. For instance, in a case where switching from phenindione to ethyl biscoumacetate resolved bloody dysentery, confounders (e.g., diet, comorbidities) were ruled out via repeated challenge-dechallenge-rechallenge protocols .

Q. What strategies optimize ethyl biscoumacetate’s pharmacokinetic profile while minimizing interpatient variability?

Answer: Structural modifications (e.g., replacing the ethyl group with a hydroxyethyl moiety) may enhance solubility and reduce metabolism by esterases. Pharmacogenomic screening for polymorphisms in VKORC1 and CYP2C9 genes is recommended to personalize dosing and mitigate variability .

Q. How can researchers address ethical challenges in anticoagulant trials involving vulnerable populations (e.g., elderly patients)?

Answer: Implement adaptive trial designs with predefined stopping rules for adverse events (e.g., bleeding). Use blinded independent adjudication committees to assess safety endpoints, as described in FDA guidance for anticoagulant studies .

Q. What computational tools are available for predicting ethyl biscoumacetate’s metabolic pathways and toxicity?

Answer: Use databases like Reaxys and BKMS Metabolic for pathway prediction. Molecular docking simulations (e.g., AutoDock Vina) can model interactions with thrombin or Factor Xa, while QSAR models predict hepatotoxicity risks based on structural analogs .

Q. How should conflicting historical data on ethyl biscoumacetate’s efficacy in thromboprophylaxis be reconciled in systematic reviews?

Answer: Perform a meta-analysis stratified by study design (e.g., RCTs vs. observational studies). Adjust for publication bias using funnel plots and Egger’s regression. Highlight heterogeneity sources (e.g., dosing protocols, patient demographics) as done in anticoagulant therapy reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.